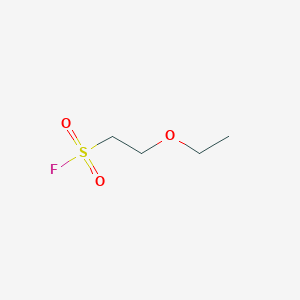

Ethoxy ethanesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethanesulfonyl fluoride is a chemical compound with the molecular formula C2H5FO2S . It’s used in a wide range of applications, including dyestuffs, functional materials, photoresist materials, lubricating oil additives, and medicinal chemistry .

Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Molecular Structure Analysis

The molecular formula of Ethanesulfonyl fluoride is C2H5FO2S . The average mass is 112.123 Da and the monoisotopic mass is 111.999428 Da .

Physical And Chemical Properties Analysis

Ethanesulfonyl fluoride is a liquid with a density of 1.3±0.1 g/cm3. It has a boiling point of 141.6±9.0 °C at 760 mmHg and a vapor pressure of 7.3±0.3 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Novel Preparation Methods

A novel preparation method of tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride was developed, leveraging the unique performance of the imidazole protective group, which enables the formation of a novel intermediate monomer that can be converted to the desired compound using HF (Uematsu, Hoshi, & Ikeda, 2006).

Chemical Recognition and Sensing

Research on fluoride anion recognition has shown its significant industrial applications and importance in human diet, leading to various chemical approaches for fluoride binding, particularly in protic solvents and water (Cametti & Rissanen, 2009).

Applications in Membrane Technology

A study demonstrated the use of Pt–Ru catalyst coated on a commercial membrane of ethanesulfonyl fluoride through a layer-by-layer technique to mitigate methanol crossover, which enhances the membrane's performance (Wan, Jheng, & Lin, 2013).

Synthesis Development

There was a development in the synthesis of 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride substituted γ-lactams through rhodium(III)-catalyzed oxidative coupling, demonstrating the feasibility of using ethenesulfonyl fluoride in coupling reactions (Wang, Li, Leng, Bukhari, & Qin, 2018).

Hydroxy-Protecting Groups in Chemistry

Research on the 1-[(2-trimethylsilyl)ethoxy]ethyl group, related to ethoxy ethanesulfonyl fluoride, indicated its effectiveness in protecting hydroxyl groups of compounds containing sensitive functional groups (Wu, Shull, & Koreeda, 1996).

Radiochemistry and PET Tracers

The preparation of fluorothiols, including ethenesulfonyl fluoride derivatives, for labeling peptides as potential tracers for positron emission tomography (PET) was explored, indicating its potential in medical imaging (Glaser et al., 2004).

Catalytic Applications

Copper-promoted conjugate addition of carboxylic acids to ethenesulfonyl fluoride was developed for constructing aliphatic sulfonyl fluorides, demonstrating the potential of these molecules in medicinal chemistry and chemical biology (Zhang, Huang, Qin, Baoguo, Rakesh, & Tang, 2021).

Large-Scale Synthesis Techniques

An on-water procedure for the kilogram-scale preparation of ethenesulfonyl fluoride was developed, highlighting the efficient synthesis of this compound (Zheng, Dong, & Sharpless, 2016).

Directed Fluorosulfonylvinylation

The directed Cp*RhIII-catalyzed fluorosulfonylvinylation of arenes was demonstrated, enabling the preparation of β-aryl- and β-heteroarylethenesulfonyl fluorides through a C–H functionalizing strategy (Ncube & Huestis, 2018).

Radiofluoride Relay Reagent in PET

[18 F]Ethenesulfonyl fluoride was described as a practical radiofluoride relay reagent for positron emission tomography (PET), indicating its utility in radiofluorination reactions and its potential for wider application in radiopharmaceuticals (Zhang, Fraser, Klenner, Chen, Liang, Massi, Robinson, & Pascali, 2019).

Direcciones Futuras

Mecanismo De Acción

Target of Action

2-Ethoxyethane-1-sulfonyl fluoride, also known as Ethoxy ethanesulfonyl fluoride, is a type of sulfonyl fluoride . Sulfonyl fluorides have emerged as the workhorse functional group with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .

Mode of Action

Sulfonyl fluorides, in general, are known for their balance of reactivity and stability . They resist hydrolysis under physiological conditions, which makes them attractive for various applications .

Biochemical Pathways

Sulfonyl fluorides are known to engage with nucleophiles under suitable reaction conditions, leading to new activation methods .

Pharmacokinetics

The pharmacokinetics of fluoride, in general, are primarily governed by ph and storage in bone . Fluoride forms HF in water, which diffuses across cell membranes far more easily than fluoride ion .

Result of Action

Sulfonyl fluorides are known for their resistance to hydrolysis and oxidation . They have been reported to have bactericidal effects .

Action Environment

It is known that sulfonyl fluorides, including 2-ethoxyethane-1-sulfonyl fluoride, are resistant to hydrolysis even when heated in water at 150°c in a sealed tube .

Propiedades

IUPAC Name |

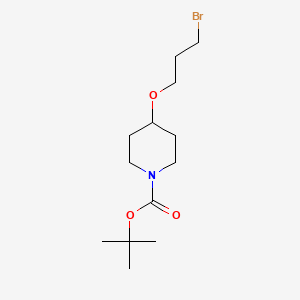

2-ethoxyethanesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO3S/c1-2-8-3-4-9(5,6)7/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVZXQVRRWKFIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)

![1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2410481.png)

![N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2410488.png)

![7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2410494.png)

![N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2410497.png)